1-Allyl-3,7-dimethyl-8-phenylxanthine

描述

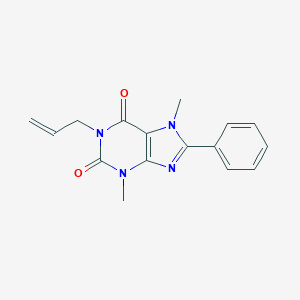

1-Allyl-3,7-dimethyl-8-phenylxanthine is a chemical compound known for its role as an A1 adenosine receptor antagonist . This compound has a molecular formula of C16H16N4O2 and a molecular weight of 296.32 g/mol . It is characterized by its unique structure, which includes an allyl group, two methyl groups, and a phenyl group attached to a xanthine core.

准备方法

The synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine typically involves the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-Allyl-3,7-dimethyl-8-phenylxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The allyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Biochemical Research

ADPX serves as a crucial reference standard in the study of adenosine receptors. Its antagonistic action on the A1 receptor allows researchers to explore the physiological roles of adenosine signaling pathways. This compound is utilized in:

- Receptor Studies : Investigating the interaction between adenosine receptors and neurotransmitters, particularly in the context of neurological disorders such as epilepsy and cognitive dysfunctions.

- Pharmacological Research : Understanding the pharmacodynamics of xanthines and their potential therapeutic effects on conditions influenced by adenosine signaling, including cardiovascular diseases and metabolic disorders.

Neuropharmacology

In neuropharmacological studies, ADPX is used to elucidate the role of adenosine in brain function. Its applications include:

- Cognitive Research : Evaluating the effects of adenosine receptor antagonism on learning and memory processes. ADPX has been shown to enhance neurotransmitter release, potentially improving cognitive functions .

- Epilepsy Studies : Exploring its potential to modulate seizure activity by blocking A1 receptors, which may lead to increased neuronal excitability and reduced seizure threshold.

Cardiovascular Research

ADPX's ability to modulate adenosine receptors has implications in cardiovascular health:

- Platelet Aggregation Studies : Investigating how ADPX affects platelet function and aggregation, which is critical for understanding thrombotic diseases.

- Heart Function : Assessing its role in cardiac protection during ischemia-reperfusion injury by blocking A1 receptor-mediated pathways that can exacerbate damage during heart attacks.

Metabolic Studies

ADPX has been studied for its impact on metabolic processes:

- Lipid Metabolism : Research indicates that ADPX may influence lipolysis through its action on adenylate cyclase in adipocytes, suggesting potential applications in obesity management.

- Energy Regulation : Investigating how antagonism of adenosine receptors affects energy homeostasis and metabolic syndrome-related conditions.

Pharmaceutical Development

The compound is also significant in drug discovery and development:

- Lead Compound for Drug Design : As a potent A1 receptor antagonist, ADPX serves as a model for designing new therapeutic agents targeting adenosine receptors.

- Analytical Standards : Used as a reference material in analytical chemistry to ensure the quality and efficacy of pharmaceutical products containing xanthines.

Case Studies and Research Findings

Numerous studies highlight the applications of ADPX across various fields:

作用机制

1-Allyl-3,7-dimethyl-8-phenylxanthine exerts its effects by binding to A1 adenosine receptors, thereby blocking the action of adenosine . This antagonistic action leads to various physiological effects, including increased heart rate and enhanced neurotransmitter release. The molecular targets involved in this mechanism include the A1 adenosine receptors and associated signaling pathways.

相似化合物的比较

1-Allyl-3,7-dimethyl-8-phenylxanthine can be compared with other xanthine derivatives such as:

Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist but with a different structure and potency.

Theophylline: Another xanthine derivative used in the treatment of respiratory diseases, which has a similar mechanism of action but different pharmacokinetic properties.

8-Phenyltheophylline: A compound with a similar structure but different functional groups, leading to variations in its biological activity.

The uniqueness of this compound lies in its specific structural features and its potent antagonistic action on A1 adenosine receptors, making it a valuable tool in scientific research and potential therapeutic applications.

生物活性

Phenserine is a reversible acetylcholinesterase (AChE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD) and as a neuroprotective agent against organophosphate toxicity. This article provides a comprehensive overview of the biological activity of phenserine, detailing its mechanisms, clinical trial findings, and case studies.

Phenserine primarily acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, phenserine increases the availability of acetylcholine, enhancing cholinergic transmission. Additionally, phenserine has been shown to exert post-transcriptional effects on amyloid precursor protein (AβPP) mRNA, reducing the synthesis of amyloid-beta (Aβ), which is implicated in AD pathology .

Key Mechanisms:

- AChE Inhibition : Increases acetylcholine levels, improving cognitive function.

- Reduction of Aβ : Lowers Aβ production through modulation of AβPP mRNA.

- Neuroprotective Properties : Protects neurons from apoptosis and enhances survival under neurotoxic conditions .

Clinical Trials and Efficacy

Phenserine has undergone various clinical trials aimed at assessing its safety and efficacy in treating Alzheimer's disease. Notably, early studies indicated that phenserine was well tolerated with a lower incidence of adverse effects compared to traditional AChE inhibitors.

Summary of Clinical Trials:

Case Studies

Several case studies have highlighted the neuroprotective effects of phenserine in models of organophosphate exposure. For instance, research demonstrated that phenserine pretreatment significantly improved survival rates and reduced neuronal death in rats exposed to soman, a potent nerve agent. Gene expression analysis revealed that phenserine increased the expression of neuroprotective genes, suggesting its potential as a protective strategy against nerve agent toxicity .

Notable Findings:

- Neuroprotection Against Soman : Phenserine improved motor function and reduced mortality when administered before soman exposure .

- Gene Expression Modulation : Increased levels of neuroprotective genes were observed post-treatment with phenserine .

Pharmacokinetics

Phenserine exhibits rapid clearance from the bloodstream, which may contribute to its improved tolerability profile compared to other AChE inhibitors. The pharmacokinetic parameters indicate a short half-life in plasma but prolonged inhibition of AChE activity due to slow drug-enzyme dissociation .

Key Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Plasma Half-Life | ~12.6 min |

| Brain Half-Life | ~8.5 min |

| Duration of AChE Inhibition | ~8.25 hr |

属性

IUPAC Name |

3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKISSNPEWQAXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407835 | |

| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149981-23-7 | |

| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。